molecular formula C24H19N3O5S B2852022 3-(4-(Indolin-1-ylsulfonyl)benzamido)benzofuran-2-carboxamide CAS No. 399000-63-6

3-(4-(Indolin-1-ylsulfonyl)benzamido)benzofuran-2-carboxamide

Cat. No. B2852022
CAS RN: 399000-63-6
M. Wt: 461.49
InChI Key: OAQZGXKYOMWSGL-UHFFFAOYSA-N
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Description

The compound “3-(4-(Indolin-1-ylsulfonyl)benzamido)benzofuran-2-carboxamide” is a versatile material used in scientific research. It’s a benzofuran derivative, which are a class of compounds that are ubiquitous in nature . Benzofuran compounds have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .


Synthesis Analysis

Benzofuran compounds can be synthesized using various methods. For instance, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . Another method involves constructing a benzofuran ring through proton quantum tunneling . Indole derivatives, which are part of the compound’s structure, can be synthesized according to seven positions on the indole molecule .


Molecular Structure Analysis

The molecular structure of “3-(4-(Indolin-1-ylsulfonyl)benzamido)benzofuran-2-carboxamide” includes a benzofuran ring and an indole ring. Benzofuran is a heterocyclic compound composed of fused benzene and furan rings . Indole is a heterocyclic organic compound with a benzene ring fused to a pyrrole ring .


Chemical Reactions Analysis

The chemical reactions involving benzofuran derivatives are diverse. For instance, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . Another benzofuran ring can be constructed by proton quantum tunneling .

Scientific Research Applications

Anticancer Therapeutics

The benzofuran scaffold, a core component of the compound , has been extensively studied for its anticancer properties . Research indicates that benzofuran-based heterocycles exhibit extraordinary inhibitory potency against a range of human cancer cell lines . This suggests that derivatives like “3-(4-(Indolin-1-ylsulfonyl)benzamido)benzofuran-2-carboxamide” could be promising candidates for the development of new anticancer agents.

Drug Design and Synthesis

The structural complexity of benzofuran-2-carboxamide derivatives makes them attractive for drug design. A modular synthetic route involving directed C–H arylation and transamidation chemistry allows for the creation of diverse collections of benzofuran derivatives . This method is highly efficient and could be applied to synthesize novel compounds with potential therapeutic applications.

Future Directions

Benzofuran derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . This suggests that “3-(4-(Indolin-1-ylsulfonyl)benzamido)benzofuran-2-carboxamide” and similar compounds could have promising future applications in drug discovery and other areas of scientific research.

properties

IUPAC Name

3-[[4-(2,3-dihydroindol-1-ylsulfonyl)benzoyl]amino]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N3O5S/c25-23(28)22-21(18-6-2-4-8-20(18)32-22)26-24(29)16-9-11-17(12-10-16)33(30,31)27-14-13-15-5-1-3-7-19(15)27/h1-12H,13-14H2,(H2,25,28)(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAQZGXKYOMWSGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)C(=O)NC4=C(OC5=CC=CC=C54)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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